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Introduction
Adrenocorticotropic hormone (ACTH) is a polypeptide hormone produced and secreted by the

anterior pituitary gland. While the full-length ACTH(1-39) is well-known for its role in stimulating

the adrenal cortex, shorter fragments of ACTH also exhibit biological activity. ACTH(1-13), also

known as α-melanocyte-stimulating hormone (α-MSH) in its acetylated and amidated form, is a

key peptide in various physiological processes, including immunomodulation, neuroprotection,

and metabolic regulation.[1][2][3] These application notes provide an overview of relevant

animal models and detailed protocols for studying the in vivo effects of ACTH(1-13).

Animal Models for Studying ACTH(1-13) Effects
Several animal models can be utilized to investigate the diverse effects of ACTH(1-13) in vivo.

The choice of model depends on the specific research question.

Neuroinflammation and Autoimmunity: Experimental
Autoimmune Encephalomyelitis (EAE)
The EAE model is the most commonly used animal model for the human inflammatory

demyelinating disease, multiple sclerosis (MS).[4] It is characterized by inflammation,

demyelination, axonal loss, and gliosis in the central nervous system (CNS).[4] Given the
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immunomodulatory properties of melanocortin peptides, the EAE model is suitable for

investigating the anti-inflammatory effects of ACTH(1-13).[1][2]

Species and Strain:

Mice: C57BL/6 and SJL/J strains are frequently used.[2]

Rats: Lewis rats are a common choice for inducing EAE.[4]

Gastrointestinal Protection: Stress-Induced Gastric
Lesions
This model is used to evaluate the cytoprotective effects of various compounds on the gastric

mucosa. Stress, induced by methods such as cold-restraint or water-restraint, leads to the

formation of gastric erosions.[5][6] Studies have shown that central administration of ACTH

fragments, including ACTH(1-13), can inhibit the formation of these lesions.[7]

Species and Strain:

Rats: Male Sprague-Dawley or Wistar rats are commonly used.

Metabolic Regulation: Models of Obesity and Food
Intake
ACTH(1-13) and its derivative α-MSH are crucial regulators of energy balance.[8][9] Animal

models with genetic predispositions to obesity or those fed a high-fat diet can be used to study

the effects of ACTH(1-13) on food intake, body weight, and metabolic parameters.[10]

Species and Strain:

Mice: Knockout models for pro-opiomelanocortin (POMC) or melanocortin receptors (e.g.,

MC4R) are valuable tools.[8]

Rats: Sprague-Dawley or Wistar rats can be used for food intake studies with

intracerebroventricular (ICV) administration of the peptide.[11]
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Table 1: In Vivo Effects of ACTH Fragments on Stress-
Induced Gastric Lesions in Rats

ACTH
Fragment

Dose
(equimolar to
10 µg of
ACTH1-39)

Route of
Administration

Effect on
Gastric Lesion
Formation

Reference

ACTH(1-39) 10 µg
Intracerebroventr

icular (ICV)

Dose-dependent

inhibition
[7]

ACTH(1-13)
Equimolar to 10

µg ACTH(1-39)

Intracerebroventr

icular (ICV)
Protective [7]

ACTH(1-10)
Equimolar to 10

µg ACTH(1-39)

Intracerebroventr

icular (ICV)
Protective [7]

ACTH(5-10)
Equimolar to 10

µg ACTH(1-39)

Intracerebroventr

icular (ICV)
No effect [7]

ACTH(34-39)
Equimolar to 10

µg ACTH(1-39)

Intracerebroventr

icular (ICV)
No effect [7]

ACTH(1-17)
Equimolar to 10

µg ACTH(1-39)

Intracerebroventr

icular (ICV)
No effect [7]

Table 2: Effects of Orally Administered ACTH on Immune
Cells in EAE Mice (SJL/J)
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Treatment
Group

Measureme
nt

Lamina
Propria

Spleen

Central
Nervous
System
(CNS)

Reference

Oral ACTH

CD4+ IL-6+

producing

cells

Decreased
No significant

change

Not

determined
[2]

Oral ACTH
T regulatory

cells (Tregs)
Increased

No significant

change
Increased [2]

Oral ACTH

CD4+ IL-17+

producing T

cells

Not

determined

No significant

change
Decreased [2]

Oral ACTH

γδ IL-17+

producing T

cells

Not

determined

No significant

change
Decreased [2]

Experimental Protocols
Protocol 1: Induction and Assessment of EAE in Mice
Objective: To induce EAE in mice to study the therapeutic effects of ACTH(1-13).

Materials:

Female C57BL/6 mice, 8-12 weeks old.

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[12]

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[12]

Pertussis toxin (PTX).[12]

ACTH(1-13) peptide.

Sterile saline or appropriate vehicle.
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Syringes and needles.

Procedure:

EAE Induction:

On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 emulsified in

CFA. The total volume of 0.2 mL should be split between two sites on the flank.[12]

Administer 200-300 ng of pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-

immunization.[12]

Clinical Scoring:

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

Use a standardized scoring system: 0 = no clinical signs; 1 = limp tail; 2 = hind limb

weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund

or dead.

ACTH(1-13) Administration:

Dissolve ACTH(1-13) in a sterile vehicle (e.g., saline).

Administer ACTH(1-13) via the desired route (e.g., subcutaneously, intraperitoneally, or

intracerebroventricularly) at the predetermined dose and frequency. Treatment can be

initiated either prophylactically (before disease onset) or therapeutically (after disease

onset).

Tissue Collection and Analysis:

At the end of the experiment, euthanize mice and collect brains and spinal cords for

histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for

demyelination).

Isolate mononuclear cells from the CNS, spleen, and lymph nodes for flow cytometry

analysis of immune cell populations (e.g., T cells, B cells, macrophages) and cytokine

production (e.g., IL-17, IFN-γ, IL-10).[2]
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Expected Outcome: Treatment with an effective dose of ACTH(1-13) is expected to ameliorate

the clinical severity of EAE, reduce inflammation and demyelination in the CNS, and modulate

the immune response.

Protocol 2: Cold-Restraint Stress-Induced Gastric
Lesions in Rats
Objective: To evaluate the gastroprotective effect of centrally administered ACTH(1-13).

Materials:

Male Sprague-Dawley rats (200-250 g).

Stereotaxic apparatus for ICV cannulation.

ACTH(1-13) peptide.

Artificial cerebrospinal fluid (aCSF) or sterile saline.

Cold room or refrigerator (4°C).

Restraint cages.

Procedure:

ICV Cannulation (Optional, for central administration):

Anesthetize rats and place them in a stereotaxic frame.

Implant a guide cannula into the lateral ventricle. Allow rats to recover for at least one

week.

Fasting:

Fast rats for 24 hours before the experiment, with free access to water.

ACTH(1-13) Administration:
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Dissolve ACTH(1-13) in aCSF or saline.

Administer the peptide via the ICV cannula at the desired dose (e.g., equimolar to 10 µg of

ACTH1-39) 30 minutes before stress induction.[7]

Stress Induction:

Place the rats in restraint cages and expose them to a cold environment (4°C) for 3 hours.

[5]

Lesion Assessment:

At the end of the stress period, euthanize the rats.

Remove the stomachs, inflate them with 10 mL of 1% formalin, and immerse in formalin

for 10 minutes.

Open the stomachs along the greater curvature and examine the gastric mucosa for

lesions under a dissecting microscope.

Measure the length of each lesion and sum the lengths to obtain a total lesion score for

each rat.

Expected Outcome: Central administration of ACTH(1-13) is expected to significantly reduce

the number and severity of stress-induced gastric lesions compared to vehicle-treated controls.

[7]
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Caption: Experimental workflow for studying ACTH(1-13) in the EAE model.
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Caption: Simplified signaling pathway of ACTH(1-13) via melanocortin receptors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1682535?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682535?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

